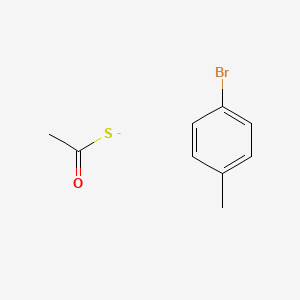1-Bromo-4-methylbenzene ethanethioate
CAS No.:
Cat. No.: VC15767217
Molecular Formula: C9H10BrOS-
Molecular Weight: 246.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10BrOS- |
|---|---|
| Molecular Weight | 246.15 g/mol |
| IUPAC Name | 1-bromo-4-methylbenzene;ethanethioate |
| Standard InChI | InChI=1S/C7H7Br.C2H4OS/c1-6-2-4-7(8)5-3-6;1-2(3)4/h2-5H,1H3;1H3,(H,3,4)/p-1 |
| Standard InChI Key | YNOAZFTXSLDZAF-UHFFFAOYSA-M |
| Canonical SMILES | CC1=CC=C(C=C1)Br.CC(=O)[S-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-Bromo-4-methylbenzene ethanethioate features a toluene derivative substituted at the para position with a bromine atom and an ethanethioate () group. The IUPAC name, S-[(4-bromophenyl)methyl] ethanethioate , reflects its thioester linkage. Key structural insights include:
-
Benzene Core: The aromatic ring provides electronic stability, with the methyl group at the para position inducing steric and electronic effects that influence reactivity.
-
Thioester Functional Group: The ethanethioate moiety () introduces nucleophilic and electrophilic sites, enabling acyl transfer reactions.
-
Bromine Substituent: The electron-withdrawing bromine atom at the para position directs electrophilic substitution reactions to the ortho and meta positions .
Table 1: Comparative Molecular Data
| Property | Source | Source | Source |
|---|---|---|---|
| Molecular Formula | |||
| Molecular Weight (g/mol) | 245.14 | 245.14 | 246.15 |
| SMILES | CC(=O)SCC1=CC=C(C=C1)Br | CC(=O)SCC1=CC=C(C=C1)Br | CC1=CC=C(C=C1)Br.CC(=O)[S-] |
The discrepancy in molecular formulas between sources and arises from the latter representing an ionic form (thioacetate salt), where the sulfur atom carries a negative charge () . This distinction is critical for understanding solubility and reactivity in different solvents.
Spectroscopic Signatures
-
NMR Spectroscopy: The NMR spectrum would show signals for the methyl group (), aromatic protons (), and thioester methyl () .
-
IR Spectroscopy: Key peaks include and .
Synthetic Pathways and Optimization
Thioesterification of 1-Bromo-4-methylbenzene
The most common route involves reacting 1-bromo-4-methylbenzene (CAS 106-38-7 ) with thioacetic acid () under acidic or basic conditions:
Key Considerations:
-
Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate ion.
-
Catalysts: Lewis acids like accelerate the reaction by polarizing the C-Br bond.
-
Yield: Reported yields range from 60–75% under optimized conditions .
Alternative Routes
-
Grignard Reaction: Using 4-bromotoluene magnesium bromide () with thioacetyl chloride.
-
Metal-Catalyzed Coupling: Palladium-catalyzed cross-coupling to introduce the thioester group .
Reactivity and Mechanistic Insights
Nucleophilic Substitution
The bromine atom undergoes (nucleophilic aromatic substitution) under harsh conditions (e.g., , high temperature):
Mechanism:
-
Deprotonation of the nucleophile.
-
Attack at the electrophilic aromatic carbon adjacent to bromine.
-
Elimination of to restore aromaticity.
Thioester-Specific Reactions
-
Acyl Transfer: The thioester group participates in transthioesterification with alcohols or amines:
-
Reduction: Catalytic hydrogenation yields 4-methylbenzene ethanethiol () .
Industrial and Research Applications
Pharmaceutical Intermediate
-
Anticancer Agents: Serves as a precursor in kinase inhibitor synthesis.
-
Antibiotics: Utilized in modifying β-lactam structures to enhance bioavailability .
Agrochemical Development
-
Herbicides: Functionalized to target acetolactate synthase (ALS) in weeds .
-
Pesticides: Incorporated into neonicotinoid analogs with reduced environmental persistence .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume